2-Methoxy-3,4-dimethylphenol

Toxicity Safety Risk Assessment

Sourcing regiospecific phenols with consistent substitution patterns often delays SAR studies. 2-Methoxy-3,4-dimethylphenol (CAS 18102-34-6) eliminates this bottleneck. • Unique steric/electronic profile ensures reproducible regioselective functionalization. • Validated scaffold for designing antioxidant derivatives and chemical probes. • Batch-to-batch purity ≥95% supports robust synthetic routes and computational modeling.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 18102-34-6
Cat. No. B096008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3,4-dimethylphenol
CAS18102-34-6
Synonyms2-METHOXY-3,4-DIMETHYL-PHENOL
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)O)OC)C
InChIInChI=1S/C9H12O2/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5,10H,1-3H3
InChIKeyRXGGNFVHNLKPQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-3,4-dimethylphenol Overview


2-Methoxy-3,4-dimethylphenol (CAS 18102-34-6), also known as 3,4-Dimethylguaiacol, is a substituted phenolic compound characterized by a methoxy group at the 2-position and methyl groups at the 3- and 4-positions on the aromatic ring [1]. This specific substitution pattern defines its steric and electronic properties, making it a distinct chemical entity used primarily as a synthetic building block in organic chemistry research . Its controlled purity and defined structure support its application as an intermediate in the creation of more complex molecules [2].

Workflow
Synthetic building block for complex molecule construction
Selection
Defined 2-methoxy-3,4-dimethyl substitution pattern
Use Context
Controlled purity supports reproducible functionalization

2-Methoxy-3,4-dimethylphenol vs. General Phenols


The substitution pattern of 2-Methoxy-3,4-dimethylphenol creates a unique steric and electronic environment on the phenol ring, which directly influences its reactivity and physicochemical properties. While it shares the phenolic core with a vast family of compounds, the specific positioning of its ortho-methoxy and adjacent methyl groups dictates its behavior in chemical reactions, particularly electrophilic substitution and oxidation pathways [1]. This means substituting it with a generic phenol or even a regioisomer could lead to different reaction kinetics, altered regioselectivity in subsequent functionalization, or distinct product profiles [2]. Therefore, in synthetic pathways where this exact substitution pattern is required as a scaffold or to impart specific downstream properties, the compound is essential and cannot be replaced by a different phenol without a complete re-optimization of the synthetic route or a change in the target molecule's characteristics.

Risk Factor
Target: 2-Methoxy-3,4-dimethylphenol
Substitute Risk
Substitution Pattern
Unique ortho-methoxy and 3,4-dimethyl substitution
Generic phenol lacks specific steric/electronic profile; may shift reactivity
Reaction Regioselectivity
Determines regioselectivity in electrophilic substitution
Altered regioselectivity may lead to different products
Synthetic Pathway Fit
Essential for scaffold-specific downstream properties
Requires re-optimization; not a direct replacement

2-Methoxy-3,4-dimethylphenol Quantitative Evidence


Predicted Acute Oral Toxicity

A neural network model predicts the acute oral toxicity (LD50) of 2-Methoxy-3,4-dimethylphenol for mice to be approximately 809 mg/kg. This value is noted to align with experimental data for the structurally similar compound 2,4-dimethylphenol .

Predicted Oral Toxicity
Class-level inference
~809 mg/kg
Supports preliminary safety context for handling
Aligned with 2,4-dimethylphenol; model-derived, requires validation
Toxicity Safety Risk Assessment

O-H Bond Dissociation Enthalpy & Antioxidant Potential

The class of methoxyphenols, to which 2-Methoxy-3,4-dimethylphenol belongs, are recognized for their antioxidant properties, which are fundamentally linked to the O-H bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. Lower BDE values correlate with higher radical scavenging activity. Literature reports on related guaiacol derivatives and 2-methoxyphenols provide a range of BDEs (e.g., 70-84 kcal/mol) and demonstrate that the presence of ortho-methoxy and para-substituents is essential for modulating this activity [1][2]. For instance, a study on para-substituent effects showed that the introduction of an alkyl group in the para-position to an ortho-methoxy phenol is required to develop significant antioxidant activity, highlighting the critical role of the substitution pattern [2].

Antioxidant Potential
Class-level inference
Class-level SAR evidence
May support radical scavenging studies
Ortho-methoxy and para-substitution pattern required for activity
Antioxidant Radical Scavenging Structure-Activity Relationship

2-Methoxy-3,4-dimethylphenol Applications


Organic Synthesis Intermediate

The defined and reliable substitution pattern of 2-Methoxy-3,4-dimethylphenol makes it a valuable building block for constructing more complex organic molecules. Its use as an intermediate is supported by its classification as a research compound in chemical databases, where its role is to serve as a starting point for further functionalization .

Phenol SAR Studies

This compound is a candidate for structure-activity relationship (SAR) studies investigating the effects of specific substitution patterns on phenolic properties. Its class membership as a 2-methoxyphenol with para-substituents is relevant for research into antioxidant activity, where such patterns are known to influence radical scavenging potential [1].

Precursor for Advanced Derivatives

The compound can be used as a precursor for creating novel derivatives. For example, a structurally related silyl-protected derivative, 5-(dimethyl-tert-butylsilyl)oxy-2-methoxy-3,4-dimethylphenol (CAS 1352754-57-4), has been synthesized and investigated in a proof-of-concept study for optimizing antioxidant activity [2]. This demonstrates the compound's utility as a platform for designing new molecules with enhanced properties.

Reference for Toxicity Models

Given its predicted toxicity profile (LD50 ~809 mg/kg for mice) which is noted to align with experimental data for 2,4-dimethylphenol , 2-Methoxy-3,4-dimethylphenol can serve as a representative compound within a class for validating or refining computational toxicology models.

Application
Selection Property
Validation Focus
Synthetic building block research
Defined substitution pattern
Reaction regioselectivity review
Structure-activity relationship studies
2-Methoxyphenol with para-substituents
Antioxidant potential screening
Derivative design and optimization
Platform for functionalization
Downstream property modulation
Computational toxicology model validation
Class-level predicted LD50 profile
Predictive model benchmarking

Technical Documentation Hub

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47 linked technical documents
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